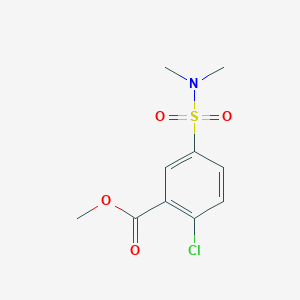

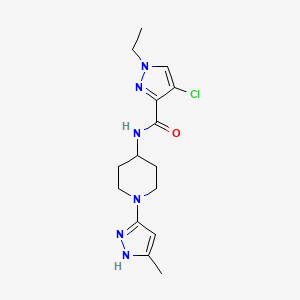

![molecular formula C8H14ClNO2 B2408278 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1217838-23-7](/img/structure/B2408278.png)

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a compound with the empirical formula C8H13NO2 · HCl . It is also known as (cis)-2-Amino-3-carboxybicyclo[2.2.1]heptane hydrochloride .

Molecular Structure Analysis

The molecular weight of “this compound” is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m1./s1 .

Physical And Chemical Properties Analysis

The compound is a colorless to white powder . It has a melting point of approximately 275 °C .

Scientific Research Applications

Synthesis and Stereostructure

- Synthesis of Diastereomers : 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has been utilized in the synthesis of diastereomers such as 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers. This synthesis involves using intermediates like 1,3-oxazine or γ-lactone, aiding in understanding stereochemical configurations of such compounds (Palkó et al., 2005).

Transport Applications

- Comparison with Other Amino Acids : This chemical has been compared with other aminobicyclo carboxylic acids for their specificity to Na+-independent membrane transport systems in various cell lines. This research offers insights into the transport mechanisms of amino acids across cell membranes (Christensen et al., 1983).

Reactions with Other Compounds

- Cyclizations with Levulinic Acid : The compound has been reacted with levulinic acid, yielding products like methanodioxopyrrolo[1,2-a][3,1]benzoxazines. These reactions help explore the chemical behavior and potential applications of bicyclic amino acids (Stájer et al., 2004).

Synthesis of Conformationally Constrained Mimics

- γ-Turn Mimic Synthesis : An asymmetric synthesis of this compound as a γ-turn mimic has been achieved, contributing to the understanding of peptide structures and mimicking certain protein turns (Park et al., 2008).

Biological Activity

- Hypoglycemic Action in Rats : Studies have shown that specific isomeric forms of this amino acid can affect the excretion of other amino acids in rats and lower blood glucose levels, indicating its potential role in metabolic studies (Christensen & Cullen, 1969).

Mechanism of Action

While the specific mechanism of action for “3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is not available, a related compound, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), has been found to block the transport of nonpolar amino acids across cell membranes and act as an insulin-releasing factor .

Safety and Hazards

properties

IUPAC Name |

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGHCTZKPYWADE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

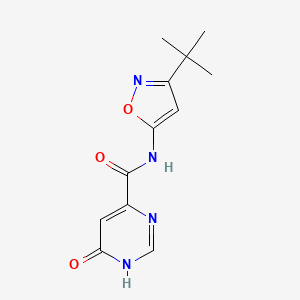

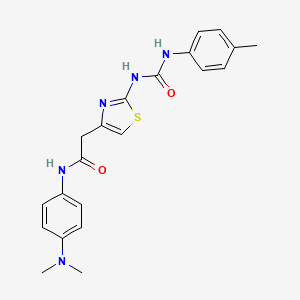

![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)

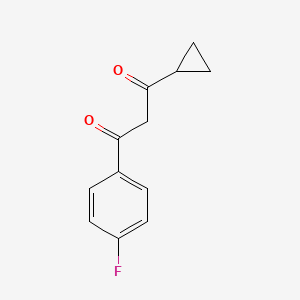

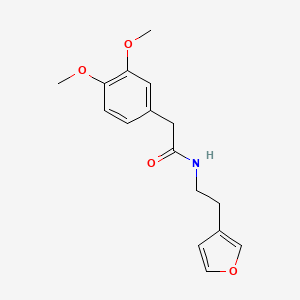

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)

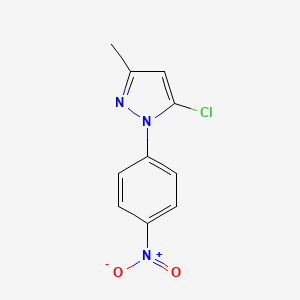

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenyl)acetate](/img/structure/B2408211.png)

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)

![2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one](/img/structure/B2408216.png)